molecular formula C7H9ClN2O B14858035 5-(2-Aminoethyl)-3-chloropyridin-2-OL

5-(2-Aminoethyl)-3-chloropyridin-2-OL

Cat. No.: B14858035
M. Wt: 172.61 g/mol
InChI Key: FJCOLDBIDPLPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features 5-(2-Aminoethyl)-3-chloropyridin-2-OL is a pyridine derivative characterized by:

  • Molecular Formula: C₇H₉ClN₂O
  • Functional Groups: Chlorine atom at position 2. Hydroxyl group (-OH) at position 2. 2-Aminoethyl (-CH₂CH₂NH₂) side chain at position 4.

The chlorine atom at position 3 likely contributes to electronic effects and steric bulk, influencing reactivity and target binding .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

5-(2-aminoethyl)-3-chloro-1H-pyridin-2-one

InChI

InChI=1S/C7H9ClN2O/c8-6-3-5(1-2-9)4-10-7(6)11/h3-4H,1-2,9H2,(H,10,11)

InChI Key

FJCOLDBIDPLPTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1CCN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-3-chloropyridin-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyridine-2-ol with ethylenediamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Aminoethyl)-3-chloropyridin-2-OL may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-3-chloropyridin-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyridine derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of 5-(2-Aminoethyl)-3-chloropyridin-2-one.

    Reduction: Formation of 5-(2-Aminoethyl)pyridin-2-OL.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Aminoethyl)-3-chloropyridin-2-OL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-3-chloropyridin-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active site residues, while the chlorine atom and hydroxyl group can participate in various non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Molecular Formula Substituents (Position) Key Biological Activities Key Differences vs. Target Compound
5-(Aminomethyl)-3-chloropyridin-2-ol C₆H₇ClN₂O -Cl (3), -CH₂NH₂ (5) Enhanced antimicrobial activity Shorter side chain (aminomethyl vs. aminoethyl) reduces steric flexibility
5-Chloro-2-(4-methylphenyl)pyridin-3-ol C₁₂H₁₀ClNO -Cl (5), -C₆H₄CH₃ (2) Antimicrobial, anticancer Bulky aryl substituent (2-position) increases lipophilicity but may hinder target access
3-Chloro-5-(trifluoromethyl)pyridin-2-ol C₆H₃ClF₃NO -Cl (3), -CF₃ (5) High potency against enzymatic targets Trifluoromethyl group enhances metabolic stability and lipophilicity
5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol C₁₀H₁₃ClNOSi -Cl (3), -C≡C-Si(CH₃)₃ (5) Synthetic intermediate for organometallics Trimethylsilyl group introduces steric hindrance and alters electronic properties
5-Amino-2-chloropyridine C₅H₅ClN₂ -Cl (2), -NH₂ (5) Ligand for metal coordination Lacks hydroxyl and aminoethyl groups, reducing hydrogen-bonding capacity

Key Findings from Comparative Studies

Substituent Position and Biological Activity: Chlorine at position 3 (as in the target compound) is associated with stronger antimicrobial activity compared to chlorine at position 5 (e.g., 5-Chloro-2-(4-methylphenyl)pyridin-3-ol) . The 2-hydroxy group enhances solubility and hydrogen-bonding interactions, distinguishing the target compound from non-hydroxylated analogs like 5-Amino-2-chloropyridine .

Side Chain Modifications: The 2-aminoethyl group at position 5 provides greater conformational flexibility compared to shorter chains (e.g., aminomethyl in 5-(Aminomethyl)-3-chloropyridin-2-ol). This flexibility may improve binding to biological targets such as enzymes or receptors .

Electronic and Steric Effects: Electron-withdrawing groups (e.g., -CF₃ in 3-Chloro-5-(trifluoromethyl)pyridin-2-ol) increase metabolic stability but may reduce target specificity due to excessive lipophilicity . Bulky substituents (e.g., trimethylsilyl in 5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol) can hinder interactions with planar binding sites, unlike the target compound’s aminoethyl group, which balances steric bulk and flexibility .

Halogen Influence: Chlorine at position 3 creates a stronger dipole moment compared to fluorine-substituted analogs (e.g., 2-Amino-2-(2-chloro-5-fluoropyridin-3-yl)ethan-1-OL), enhancing electrostatic interactions with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.